3-(Fluorosulfonyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluorosulfonyl)-2-methylpropanoic acid is an organofluorine compound characterized by the presence of a fluorosulfonyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluorosulfonyl)-2-methylpropanoic acid typically involves the introduction of the fluorosulfonyl group into the propanoic acid structure. One common method is the direct fluorosulfonylation of aliphatic carboxylic acids using fluorosulfonyl radicals. This process can be achieved through photocatalytic reactions, where aliphatic carboxylic acid NHPI esters are subjected to photocatalytic conditions to yield the desired sulfonyl fluorides .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons . These methods provide a concise and efficient approach for the large-scale production of sulfonyl fluorides.
Chemical Reactions Analysis
Types of Reactions
3-(Fluorosulfonyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamides.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl fluoride gas, fluorosulfonyl radicals, and various nucleophiles. Reaction conditions often involve the use of photocatalysts, transition metal catalysts, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Fluorosulfonyl)-2-methylpropanoic acid has found widespread applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique reactivity and stability.
Chemical Biology: It is employed in the study of biological processes and the development of bioactive molecules.
Materials Science: The compound is utilized in the design and synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Fluorosulfonyl)-2-methylpropanoic acid involves its reactivity as an electrophilic warhead. The fluorosulfonyl group can react with various nucleophilic residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This reactivity allows the compound to modify target proteins covalently, making it useful in covalent enzyme inhibition, target identification, and validation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Fluorosulfonyl)-2-methylpropanoic acid include other sulfonyl fluorides, such as:
Sulfonyl Chlorides: These compounds are structurally similar but contain a chlorine atom instead of a fluorine atom.
Sulfonic Acids: These compounds have a sulfonic acid group instead of a sulfonyl fluoride group.
Sulfonamides: These compounds contain a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
The uniqueness of this compound lies in its fluorosulfonyl group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. This makes it particularly valuable in applications requiring specific chemical properties and reactivity .
Properties
Molecular Formula |
C4H7FO4S |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
3-fluorosulfonyl-2-methylpropanoic acid |
InChI |
InChI=1S/C4H7FO4S/c1-3(4(6)7)2-10(5,8)9/h3H,2H2,1H3,(H,6,7) |
InChI Key |
DLDCFSMURQVMHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.